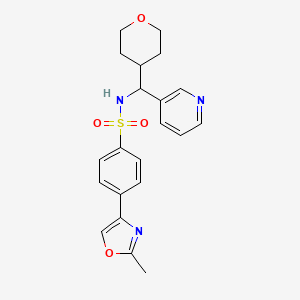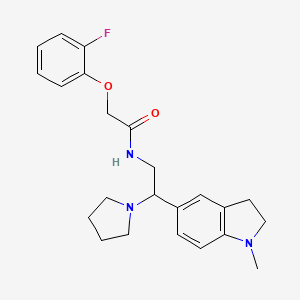
2-(2-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of novel acetamide compounds, as reported in the first paper, involves the use of 3-fluoro-4-cyanophenol as a primary compound. This suggests that similar methods could potentially be applied to synthesize the compound "2-(2-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide". The synthesis process likely involves multiple steps, including the formation of the phenoxy and acetamide groups, which are key functional groups in these molecules. The characterization of the synthesized compounds was performed using elemental analysis, IR, and 1H NMR, which are standard techniques for confirming the structure of organic compounds .
Molecular Structure Analysis
Although the provided papers do not directly discuss the molecular structure of "2-(2-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide", the methods used for structural identification in the first paper, such as IR spectroscopy and 1H NMR, are applicable for analyzing the molecular structure of similar compounds. These techniques would allow for the identification of functional groups, the confirmation of molecular connectivity, and the determination of the compound's purity .
Chemical Reactions Analysis
The second paper discusses a perfluoro-N-fluoro-N-(4-pyridyl)acetamide compound that acts as a site-selective electrophilic fluorinating agent. This compound is capable of fluorinating various substrates under mild conditions. Although the compound is not directly related to "2-(2-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide", the fluorination reactions described could be relevant if the synthesis or modification of the compound involves the introduction of fluorine atoms. The mild conditions mentioned are also advantageous for maintaining the integrity of sensitive functional groups during the reaction .
Physical and Chemical Properties Analysis
The papers provided do not offer specific information on the physical and chemical properties of "2-(2-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide". However, based on the general knowledge of acetamide derivatives and the influence of substituents like fluorine, one could infer that the compound may exhibit properties such as a certain degree of lipophilicity, potential hydrogen bonding capabilities due to the acetamide group, and a specific reactivity pattern influenced by the electron-withdrawing fluorine atom. The physical properties such as melting point, solubility, and stability would need to be determined experimentally .
Wissenschaftliche Forschungsanwendungen
Metal Ion Recognition and Cellular Staining : Fluoroionophores derived from diamine-salicylaldehyde (DS) derivatives, including compounds similar to the queried chemical, have shown potential in metal ion recognition. For instance, certain derivatives can specifically chelate Zn+2 in both organic and semi-aqueous solutions, and have been preliminarily tested for cellular metal staining in fluorescence methods (Hong, Lin, Hsieh, & Chang, 2012).
Chemosensors for Zinc Detection : Some compounds, including those structurally related to the queried chemical, have been developed as chemosensors for detecting Zn2+ concentrations. These chemosensors have applications in monitoring Zn2+ in living cells and aqueous solutions, with potential utility in biological and environmental monitoring (Park et al., 2015).
Anticancer Activity : Certain pyridine-linked thiazole hybrids, which share structural similarities with the compound , have demonstrated promising anticancer activity against various cancer cell lines. These findings suggest potential applications in cancer therapeutics (Alqahtani & Bayazeed, 2020).
Antiallergic Agents : Research into N-(pyridin-4-yl)-(indol-3-yl)acetamides, which are structurally related to the queried compound, has led to the discovery of novel antiallergic compounds. These compounds have shown potential in treating allergic conditions (Menciu et al., 1999).
Molecular Interaction and Stability Studies : Detailed studies on similar compounds have involved analyzing their molecular stability, charge transfer, and potential in non-linear optics. These studies provide insights into the chemical properties and potential applications in material science (Murthy et al., 2017).
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O2/c1-26-13-10-18-14-17(8-9-20(18)26)21(27-11-4-5-12-27)15-25-23(28)16-29-22-7-3-2-6-19(22)24/h2-3,6-9,14,21H,4-5,10-13,15-16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGIYVRGFJBZFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=CC=C3F)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2546780.png)

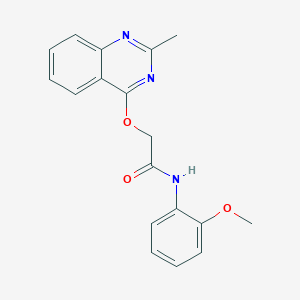

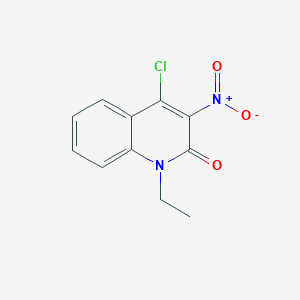

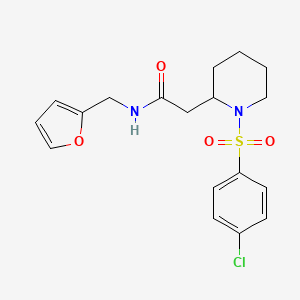
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2546793.png)
![2-amino-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2546794.png)
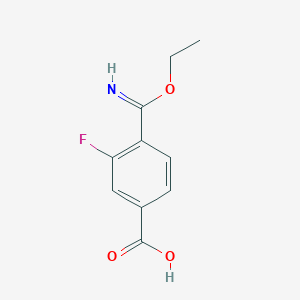
![3-butyl-8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2546798.png)


